2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylthio group, a pyrazolyl-pyridinyl moiety, and an acetamide linkage, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrazolyl-pyridinyl intermediate. This intermediate is then reacted with cyclopentylthiol and acetamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives, pyrazolyl-pyridinyl compounds, and cyclopentylthio-containing molecules. Examples include:
- N-(2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
- 2-(cyclopentylthio)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
What sets 2-(cyclopentylsulfanyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-21-11-14(10-20-21)16-8-13(6-7-18-16)9-19-17(22)12-23-15-4-2-3-5-15/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFSRSCFUWTGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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